molecular formula C23H22BrN3O3S B11439568 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11439568
M. Wt: 500.4 g/mol
InChI Key: NCXUXBDGGSLHBD-UHFFFAOYSA-N
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Description

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be outlined as follows:

    Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate precursors to form the pyridothiadiazine core. This can be achieved through the reaction of a substituted aniline with a thiadiazine derivative under acidic or basic conditions.

    Introduction of the Bromo and Ethoxy Groups: The bromo and ethoxy groups can be introduced through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while the ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide.

    Hydroxylation and Carbonitrile Formation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents. The carbonitrile group can be formed by the reaction of the corresponding amine with cyanogen bromide or through a dehydration reaction of the corresponding amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogenation over palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, alkoxides, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The presence of multiple functional groups suggests that it could interact with various enzymes, receptors, or other biomolecules, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl Substituted Derivatives: Compounds with similar phenyl substituents but different core structures.

    Carbonitrile Containing Compounds: Compounds with similar carbonitrile groups but different overall structures.

Uniqueness

The uniqueness of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its combination of functional groups and structural features, which may confer unique biological and chemical properties

Properties

Molecular Formula

C23H22BrN3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22BrN3O3S/c1-3-30-20-9-15(8-18(24)22(20)29)16-10-21(28)27-12-26(13-31-23(27)17(16)11-25)19-7-5-4-6-14(19)2/h4-9,16,29H,3,10,12-13H2,1-2H3

InChI Key

NCXUXBDGGSLHBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4C)Br)O

Origin of Product

United States

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